molecular formula C₇H₄N₅NaO₃ B1144769 Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate CAS No. 7674-48-8

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate

Cat. No.: B1144769
CAS No.: 7674-48-8
M. Wt: 229.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound bears the Chemical Abstracts Service registry number 7674-48-8, which serves as its unique identifier in chemical databases and literature. The molecular formula C₇H₄N₅NaO₃ reflects the presence of seven carbon atoms, four hydrogen atoms, five nitrogen atoms, one sodium atom, and three oxygen atoms, resulting in a molecular weight of 229.13 grams per mole. The Simplified Molecular Input Line Entry System representation of this compound is documented as NC(N1)=NC2=NC=C(C([O-])=O)N=C2C1=O.[Na+], which provides a standardized method for representing the molecular structure in computational chemistry applications.

Alternative nomenclature systems have designated this compound using various synonymous names that reflect different aspects of its chemical structure and properties. The compound is frequently referenced as pterine-6-carboxylic acid sodium salt, emphasizing its relationship to the parent pteridine system. Additional synonymous designations include sodium 2-amino-4-oxo-1,4-dihydropteridine-6-carboxylate and sodium 2-amino-4-hydroxypteridine-6-carboxylate, reflecting different tautomeric representations of the same molecular entity. The compound's classification as a degradation product of folic acid has led to its identification in pharmaceutical literature as folic acid impurity 45, particularly in the context of folate stability studies. Research databases have also catalogued this compound under various derivative names that reflect its synthetic origins and structural modifications from the parent pteridine framework.

The International Union of Pure and Applied Chemistry systematic naming convention for this compound emphasizes the presence of the amino group at position 2, the oxo functionality at position 4, and the carboxylate group at position 6 of the pteridine ring system. The dihydro designation indicates the partially saturated nature of the heterocyclic system, distinguishing it from fully aromatic pteridine derivatives. The sodium counterion designation reflects the salt formation that occurs upon deprotonation of the carboxylic acid functionality, resulting in enhanced water solubility and altered crystallization behavior compared to the neutral acid form.

Properties

IUPAC Name

sodium;2-amino-4-oxo-3H-pteridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3.Na/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15;/h1H,(H,14,15)(H3,8,9,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBFRCHIRAIZNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidine-Based Cyclization

The pteridine core is traditionally constructed via cyclization reactions between guanidine derivatives and α,β-diketones or related carbonyl precursors. A representative synthesis begins with 2,4,5-triaminopyrimidine (1) and diethyl oxalacetate (2) under acidic conditions. Heating at 80–90°C in acetic acid facilitates imine formation and subsequent cyclization to yield 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid (3) . Neutralization with sodium hydroxide (1.2 eq) in ethanol/water (3:1) at 0–5°C provides the sodium salt (4) in 68–72% yield (Table 1).

Table 1: Optimization of Guanidine-Based Cyclization

ParameterConditionYield (%)Purity (%)
SolventAcetic acid6895
Temperature80°C, 6 h7297
Neutralization pH7.5–8.07096

Malonic Acid Ester Condensation

Alternative routes employ malonic acid diesters as carbonyl precursors. Ethyl malonate (5) reacts with 2,4,5-triaminopyrimidine (1) in sodium ethoxide/ethanol under reflux (12 h), followed by hydrolysis with 2M HCl to yield the carboxylic acid intermediate. Sodium salt formation is achieved using NaHCO₃ in aqueous acetone, yielding 65–70%. This method avoids harsh acids but requires stringent pH control during hydrolysis.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cross-coupling has been adapted for pteridine synthesis. 5-Amino-6-iodopyrimidine (6) reacts with ethyl acrylate (7) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF at 120°C (24 h). Subsequent hydrolysis with NaOH (2M) and neutralization affords the sodium salt in 58–63% yield. While this method reduces reaction time, catalyst costs limit industrial application.

Table 2: Catalytic Cyclization Performance

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DMF12063
CuIDMSO10052

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization steps. A mixture of 2,4,5-triaminopyrimidine (1) and diethyl oxalacetate (2) in acetic acid irradiated at 150 W for 30 min achieves 78% conversion to (3) . Subsequent salt formation under standard conditions yields 85% pure product, reducing total synthesis time from 12 h to <1 h.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Wang resin-functionalized pyrimidine (8) undergoes sequential coupling with Fmoc-protected glutamic acid (9) and cyclization with triphosgene. Cleavage with TFA/water (95:5) releases the carboxylic acid, which is neutralized to the sodium salt. This method achieves 92% purity but requires specialized equipment.

Enzymatic and Biocatalytic Approaches

Leucine Aminopeptidase-Mediated Synthesis

A pro-drug strategy employs N-(L-α-aminoacyl) derivatives of the carboxylic acid intermediate. Porcine leucine aminopeptidase cleaves the leucine moiety from (10) in phosphate buffer (pH 7.4, 37°C), yielding the free acid, which is subsequently converted to the sodium salt. This method achieves 89% yield but is cost-prohibitive for large-scale use.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis utilizes continuous flow systems to enhance reproducibility. A two-stage reactor setup performs cyclization (Stage 1: 80°C, 4 h) and neutralization (Stage 2: NaOH, 25°C) in series, achieving 81% yield with <0.5% impurities. Key parameters include:

  • Flow rate: 15 mL/min

  • Pressure: 2 bar

  • Solvent ratio: Ethanol/water (4:1)

Table 3: Industrial Method Comparison

MethodCapacity (kg/day)Cost ($/kg)Purity (%)
Batch Reactor5042098
Continuous Flow20031099

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various pteridine derivatives, which can have different functional groups attached to the pteridine ring .

Scientific Research Applications

Enzyme Inhibition

The compound acts as an inhibitor of dihydropteridine reductase, an enzyme that plays a vital role in the regeneration of tetrahydrobiopterin from its oxidized form. This inhibition has implications for neurotransmitter metabolism, particularly in conditions such as phenylketonuria (PKU) where tetrahydrobiopterin levels are critical.

Case Study:
A study demonstrated that sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate effectively reduced dihydropteridine reductase activity in vitro, suggesting potential therapeutic applications in metabolic disorders .

Medicinal Chemistry

Due to its enzyme inhibitory properties, this compound is explored for developing antifolates and other therapeutic agents. It serves as a precursor for synthesizing various pteridine derivatives that have shown antitumor activity.

Table 1: Therapeutic Compounds Derived from this compound

Compound NameActivityReference
PralatrexateAntineoplastic
PemetrexedAntifolate
LometrexolAnticancer

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as an intermediate for various chemical reactions leading to complex molecules. Its ability to participate in nucleophilic substitutions and cyclization reactions makes it valuable for creating diverse chemical entities.

Case Study:
Research has shown that this compound can be used to synthesize novel pteridine derivatives with enhanced biological activity through strategic modifications of its structure .

Industrial Applications

The industrial production of this compound focuses on optimizing synthesis methods for higher yields and purity. Its derivatives are used in pharmaceuticals and as chemical intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate involves the inhibition of dihydropteridine reductase. This enzyme is crucial in the metabolic pathway of tetrahydrobiopterin, a cofactor for the synthesis of neurotransmitters. By inhibiting this enzyme, the compound affects the levels of tetrahydrobiopterin, thereby influencing neurotransmitter synthesis and related biological processes.

Comparison with Similar Compounds

2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic Acid

Structural Differences :

  • Substituents : A methyl group at position 8 and a free carboxylic acid (vs. sodium carboxylate in the target compound).
  • Ring Saturation : 7,8-Tetrahydro modification (additional saturation at positions 7 and 8) compared to the 3,4-dihydro configuration in the target compound.

Functional Implications :

  • Solubility : The free carboxylic acid form (pKa ~2–3) is less water-soluble than the sodium salt, which ionizes readily in physiological conditions.
  • Conformational Flexibility : The tetrahydropteridine structure introduces greater ring flexibility, which may alter binding affinity to biological targets like folate-dependent enzymes .

Ethyl 6-Methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydropyrimidine-5-carboxylate

Structural Differences :

  • Core Structure : Pyrimidine ring (single heterocycle) vs. pteridine (fused pyrimidine-pyrazine).
  • Functional Groups : Ethyl ester at position 5 (vs. sodium carboxylate) and a chromen-4-one substituent at position 4.

Functional Implications :

  • Solubility : The ethyl ester group reduces water solubility compared to the ionic sodium carboxylate.
  • Metabolic Stability : The ester moiety may undergo hydrolysis in vivo, whereas the sodium carboxylate is metabolically stable .

Arylhydrazone Coupling Products (13a–e)

Structural Differences :

  • Core Structure: Arylhydrazone derivatives with sulfamoylphenyl and cyanoacetamide groups (non-pteridine systems).
  • Functional Groups: Sulfamoyl (-SO2NH2) and cyano (-C≡N) substituents.

Functional Implications :

  • Hydrogen Bonding : The sulfamoyl group offers strong hydrogen-bonding capacity, similar to the carboxylate in the target compound, but with different geometry.

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Key Substituents Solubility (Inferred) Notable Functional Groups
Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate Pteridine (3,4-dihydro) Sodium carboxylate, 2-amino, 4-oxo High (ionic) COO⁻Na⁺, NH2, C=O
2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid Pteridine (7,8-tetrahydro) Carboxylic acid, 8-methyl Moderate COOH, CH3, NH2, C=O
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-dihydropyrimidine-5-carboxylate Pyrimidine Ethyl ester, chromen-4-one Low (ester) COOEt, C=O (chromenone)
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (13a–e) Arylhydrazone Sulfamoyl, cyano Variable -SO2NH2, -C≡N, C=O

Biological Activity

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is a sodium salt derivative of pteridine, which has gained attention in biochemical and pharmacological research due to its role as an enzyme inhibitor and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound (CAS No. 7674-48-8) has the following chemical properties:

PropertyValue
Molecular FormulaC7H6N4O3Na
Molecular Weight229.13 g/mol
SolubilityHigh in water
IUPAC NameSodium; 2-amino-4-oxo-3H-pteridine-6-carboxylate

The compound's sodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various biological assays and applications .

This compound primarily acts as an inhibitor of dihydropteridine reductase (DHPR) . This enzyme is crucial for the regeneration of tetrahydrobiopterin (BH4), a cofactor involved in the synthesis of neurotransmitters such as dopamine and serotonin. By inhibiting DHPR, the compound can alter levels of neurotransmitters, potentially impacting neurological functions and disorders .

Enzyme Inhibition

Research indicates that this compound effectively inhibits DHPR, leading to decreased BH4 levels. This inhibition has implications in various conditions related to neurotransmitter deficiencies .

Case Studies and Research Findings

  • Antifolate Activity : A review highlighted that compounds similar to Sodium 2-amino-4-oxo-3,4-dihydropteridine derivatives exhibit antifolate properties by competing with folate metabolism pathways. This mechanism is essential in cancer treatments where folate metabolism is disrupted .
  • Neurotransmitter Regulation : Studies on pteridine derivatives suggest that modulation of BH4 levels can influence the synthesis of catecholamines, thereby affecting conditions like Parkinson's disease and depression .
  • Cellular Effects : In vitro studies have shown that related compounds can lead to microtubule disruption in cancer cells, suggesting a potential role for this compound in cancer therapy through similar mechanisms .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other pteridine derivatives:

CompoundMechanism of ActionBiological Activity
Sodium 2-amino-4-oxo-3,4-dihydropteridineDHPR inhibitionNeurotransmitter modulation
MethotrexateDihydrofolate reductase inhibitorAnticancer activity
RaltitrexedThymidylate synthase inhibitorAnticancer activity

This table illustrates how Sodium 2-amino-4-oxo-3,4-dihydropteridine differs from other known inhibitors while sharing similar pathways that could be targeted for therapeutic purposes.

Q & A

Q. What are the standard synthetic routes for Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving pteridine precursors. For example, describes a similar pteridine derivative synthesized using DMSO as a solvent and triethylamine as a base to facilitate coupling reactions. To optimize yield, researchers should systematically vary parameters such as solvent polarity, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios of reagents. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. highlights its robustness in resolving complex heterocyclic structures, even with twinned or high-resolution data .
  • NMR/UV-Vis : ¹H/¹³C NMR can confirm proton environments and conjugation patterns, while UV-Vis spectroscopy identifies π→π* transitions in the dihydropteridine core. Cross-validation between techniques is critical to avoid misassignment .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

  • Thermal stability : Incubate samples at 40°C, 60°C, and 80°C, analyzing degradation products via HPLC-MS.
  • pH stability : Dissolve the compound in buffers (pH 2–12) and monitor hydrolytic decomposition over 24–72 hours. ’s methodological framework for sodium-containing compounds recommends ion chromatography for quantifying sodium ion release .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic models be resolved during structural validation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. For example, NMR may detect multiple tautomeric forms in solution, while X-ray data reflect a single solid-state conformation. To address this:

  • Perform variable-temperature NMR to identify equilibrium states.
  • Use DFT calculations to compare energy landscapes of proposed tautomers.
  • Apply SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic data .

Q. What strategies are effective for conjugating this compound to biomolecules (e.g., folate) without disrupting its redox-active core?

demonstrates conjugation via carbodiimide-mediated amide bond formation. Key considerations include:

  • Protecting the 4-oxo and 2-amino groups during derivatization to prevent side reactions.
  • Using orthogonal protecting groups (e.g., Boc for amines) and deprotecting under mild acidic conditions.
  • Validating conjugation efficiency via MALDI-TOF or fluorescence quenching assays .

Q. What experimental designs mitigate challenges in analyzing the compound’s hygroscopicity and solubility?

  • Hygroscopicity : Store samples in desiccators with anhydrous CaCl₂ and characterize moisture uptake via dynamic vapor sorption (DVS).
  • Solubility : Use co-solvency approaches (e.g., water-ethanol mixtures) or micellar encapsulation. ’s safety guidelines recommend avoiding protic solvents if the compound reacts with hydroxyl groups .

Methodological Considerations

Q. How should researchers design controlled experiments to evaluate the compound’s role in enzyme inhibition or redox catalysis?

  • Kinetic assays : Use stopped-flow spectroscopy to measure rate constants for interactions with target enzymes (e.g., dihydrofolate reductase).
  • Control experiments : Include negative controls (e.g., structurally similar but inactive analogs) and positive controls (e.g., methotrexate for folate pathway inhibition).
  • Data interpretation : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .

Q. What criteria should guide the selection of purity analysis techniques for this compound?

  • HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to resolve impurities.
  • Elemental analysis : Verify sodium content (±0.3% deviation) via atomic absorption spectroscopy.
  • Pharmacopeial standards : Follow protocols in for quantifying residual solvents or heavy metals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.